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molecular formula C11H11NO2 B8800008 1-(3-hydroxy-1-methyl-1H-indol-2-yl)ethanone

1-(3-hydroxy-1-methyl-1H-indol-2-yl)ethanone

Cat. No. B8800008
M. Wt: 189.21 g/mol
InChI Key: SCANRIWJROTDDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04087443

Procedure details

A mixture of 17.0g (0.0637 mole) 1-(3-hydroxy-1-methyl-1H-indol-2-yl)-2-(methylsulfonyl) ethanone, 21.0g (0.32 mole) zinc dust, 40ml glacial acetic acid and 80ml ab. ethanol was stirred vigorously and heated at 45°-50° for 1 hour. After stirring an additional hour at room temperature, the mixture was filtered through diatomaceous earth and the filter cake washed several times with fresh ethanol. The combined filtrates were condensed to 150ml and 50ml of hot water was added. Cooling yielded a green solid which was filtered, washed with cold water and recrystallized from 70% aqueous methanol to yield green needles of mpt. 119°-121°.
Name
1-(3-hydroxy-1-methyl-1H-indol-2-yl)-2-(methylsulfonyl) ethanone
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
21 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]([CH3:11])[C:3]=1[C:12](=[O:18])[CH2:13]S(C)(=O)=O.C(O)(=O)C>[Zn].C(O)C>[CH3:13][C:12]([C:3]1[N:4]([CH3:11])[C:5]2[C:10]([C:2]=1[OH:1])=[CH:9][CH:8]=[CH:7][CH:6]=2)=[O:18]

Inputs

Step One
Name
1-(3-hydroxy-1-methyl-1H-indol-2-yl)-2-(methylsulfonyl) ethanone
Quantity
17 g
Type
reactant
Smiles
OC1=C(N(C2=CC=CC=C12)C)C(CS(=O)(=O)C)=O
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
21 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring an additional hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 45°-50° for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through diatomaceous earth
WASH
Type
WASH
Details
the filter cake washed several times with fresh ethanol
CUSTOM
Type
CUSTOM
Details
condensed to 150ml and 50ml of hot water
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
Cooling
CUSTOM
Type
CUSTOM
Details
yielded a green solid which
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
recrystallized from 70% aqueous methanol
CUSTOM
Type
CUSTOM
Details
to yield green needles of mpt
CUSTOM
Type
CUSTOM
Details
119°-121°

Outcomes

Product
Name
Type
Smiles
CC(=O)C=1N(C2=CC=CC=C2C1O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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